molecular formula C8H14N4O2S B1357894 1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine CAS No. 859634-86-9

1-((1-Methyl-1H-imidazol-4-yl)sulfonyl)piperazine

Cat. No. B1357894
Key on ui cas rn: 859634-86-9
M. Wt: 230.29 g/mol
InChI Key: WZERJKZDVDESRT-UHFFFAOYSA-N
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Patent
US09045445B2

Procedure details

To an ice-cold solution of tert-butyl 4-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine-1-carboxylate (36, 6.0 g, 18.18 mmol) in 1,4-dioxane (30 mL) was slowly added concentrated HCl (30 mL) drop wise over 30 minutes. The reaction mixture was warmed to room temperature and stirred for 2 h. The reaction mixture was concentrated under vacuum, azeotroped with toluene (3×100 mL) and the resultant solids dissolved in H2O (100 mL). The aqueous mixture was washed with CH2Cl2 (2×100 mL) then carefully neutralized with solid K2CO3 (15 g). The aqueous mixture was then extracted with CH2Cl2 (4×100 mL) and combined organic extracts were washed with brine (1×50 mL), dried (Na2SO4), filtered and concentrated under reduced pressure to afford 1-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine (37) as off-white foam (3.8 g, 90%): 1H NMR (400 MHz, CDCl3) δ (dd, J=1.1 Hz, 16.8 Hz, 2H), 3.80-3.75 (m, 5H), 3.74-3.65 (m, 2H), 3.37-3.1 (m, 2H), 3.0-3.25 (m, 2H); MS (ESI+) m/z 231 (M+H).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine-1-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH:6]=[C:5]([S:7]([N:10]2[CH2:15][CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12][CH2:11]2)(=[O:9])=[O:8])[N:4]=[CH:3]1.Cl>O1CCOCC1>[CH3:1][N:2]1[CH:6]=[C:5]([S:7]([N:10]2[CH2:15][CH2:14][NH:13][CH2:12][CH2:11]2)(=[O:8])=[O:9])[N:4]=[CH:3]1

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
tert-butyl 4-(1-methyl-1H-imidazol-4-ylsulfonyl)piperazine-1-carboxylate
Quantity
6 g
Type
reactant
Smiles
CN1C=NC(=C1)S(=O)(=O)N1CCN(CC1)C(=O)OC(C)(C)C
Name
Quantity
30 mL
Type
reactant
Smiles
Cl
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
azeotroped with toluene (3×100 mL)
DISSOLUTION
Type
DISSOLUTION
Details
the resultant solids dissolved in H2O (100 mL)
WASH
Type
WASH
Details
The aqueous mixture was washed with CH2Cl2 (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was then extracted with CH2Cl2 (4×100 mL)
WASH
Type
WASH
Details
were washed with brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1C=NC(=C1)S(=O)(=O)N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 3.8 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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